molecular formula C32H48N4O8 B136294 Alvespimycin CAS No. 150270-08-9

Alvespimycin

Numéro de catalogue B136294
Numéro CAS: 150270-08-9
Poids moléculaire: 616.7 g/mol
Clé InChI: KUFRQPKVAWMTJO-LMZWQJSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone with numerous oncogenic client proteins. It is being developed for the treatment of various malignancies, including acute myeloid leukemia (AML) and advanced solid tumors. Alvespimycin binds to Hsp90 and alters its function, leading to the degradation of client proteins and inhibition of cancer cell growth .

Synthesis Analysis

Molecular Structure Analysis

Alvespimycin's molecular structure is based on the geldanamycin framework, which is characterized by a benzoquinone ansamycin structure. This structure allows for the binding to the N-terminal ATPase domain of Hsp90, thereby inhibiting its function. The specific modifications that differentiate alvespimycin from geldanamycin are not described in the provided papers.

Chemical Reactions Analysis

The chemical reactions involving alvespimycin primarily relate to its interaction with Hsp90. By binding to Hsp90, alvespimycin disrupts the chaperone's interaction with client proteins, leading to their degradation. This mechanism is central to its anticancer effects. The papers do not provide detailed chemical reaction mechanisms beyond this interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of alvespimycin are not extensively discussed in the provided papers. However, its pharmacokinetic profile has been studied, revealing linear increases in maximum concentration (Cmax) and area under the curve (AUC) with escalating doses. Alvespimycin also shows minor accumulation upon repeated dosing, and its half-life and clearance rates have been characterized in clinical trials .

Relevant Case Studies

Several clinical trials have been conducted to assess the safety, pharmacokinetics, and pharmacodynamics of alvespimycin. In a phase I study involving patients with advanced AML, alvespimycin was administered intravenously twice weekly, and the maximum-tolerated dose (MTD) was established at 24 mg/m2. The study reported signs of clinical activity, including complete remission with incomplete blood count recovery in some patients .

Another phase I trial investigated alvespimycin in combination with trastuzumab for the treatment of advanced solid tumors. The study determined an MTD of 80 mg/m2 weekly and observed antitumor activity in patients with refractory HER2+ metastatic breast cancer (MBC) and ovarian cancer .

A similar phase I trial of alvespimycin administered weekly to patients with advanced solid tumors identified an MTD of 80 mg/m2 weekly. The study reported partial responses in patients with hormone-refractory prostate cancer and melanoma, with some patients experiencing stable disease for extended periods .

Applications De Recherche Scientifique

1. Treatment of Superficial Bladder Cancer

Alvespimycin has been explored as a potential treatment option for superficial bladder cancer. Studies have shown that certain chemotherapy agents, like Adriamycin (a relative compound), can be effective in treating patients with multiple or diffuse papillary bladder tumors. This indicates a possible avenue for the application of Alvespimycin in similar clinical scenarios (Melloni & Pavone‐Macaluso, 1980).

2. Role in Multi-user Virtual Environments for Educational Purposes

Although not directly linked to Alvespimycin, it's worth noting the broader scope of scientific inquiry in educational multi-user virtual environments (MUVEs). These environments support interactive scientific inquiry practices and can simulate real-world inquiry practices, offering an interactive platform that could potentially be used for educational purposes related to Alvespimycin or other pharmacological agents (Nelson & Ketelhut, 2007).

3. Pharmacokinetic and Pharmacodynamic Studies

In the broader context of pharmacological research, studies focusing on the pharmacokinetic and pharmacodynamic characteristics of drugs like fosfomycin could provide a template for similar studies on Alvespimycin. Understanding the distribution, metabolism, and excretion of these drugs can inform dosing regimens and predict potential interactions, paving the way for optimizing the use of Alvespimycin in clinical settings (Roussos et al., 2009).

4. Computational Pharmacology for Drug Delivery and Efficacy Optimization

The use of computational pharmacology to optimize drug delivery and treatment efficacy, as demonstrated in studies involving bladder cancer therapy, could be a vital tool in maximizing the potential of Alvespimycin. By employing mathematical models to describe drug disposition and transport kinetics, researchers can infer treatment efficacy and assist in the selection of optimal regimens (Shen et al., 2008).

5. Evaluation of Antimicrobial Resistance

Although not directly linked to Alvespimycin, the study of the emergence of antimicrobial resistance in Gram-negative pathogens, as seen with antibiotics like fosfomycin, can shed light on resistance mechanisms that may also apply to a broad range of therapeutic agents. Understanding these mechanisms can help in developing strategies to mitigate resistance to Alvespimycin if it's used as an antimicrobial agent (Karageorgopoulos et al., 2012).

Safety And Hazards

When handling Alvespimycin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Orientations Futures

Alvespimycin is a promising therapeutic agent for cancer and is currently in clinical trials . It has shown potential in overcoming imatinib resistance, but its role in this regard is not yet clarified . Further studies are needed to clarify the in-depth mechanism of Alvespimycin and its potential therapeutic applications .

Propriétés

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alvespimycin

CAS RN

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin
Reactant of Route 2
Alvespimycin
Reactant of Route 3
Reactant of Route 3
Alvespimycin
Reactant of Route 4
Alvespimycin
Reactant of Route 5
Alvespimycin
Reactant of Route 6
Reactant of Route 6
Alvespimycin

Citations

For This Compound
1,370
Citations
JE Lancet, I Gojo, M Burton, M Quinn, SM Tighe… - Leukemia, 2010 - nature.com
… safety and biologic profile of alvespimycin in advanced AML. … phase II dose of intravenous alvespimycin administered for 1 h on … and plasma pharmacokinetics of alvespimycin were also …
Number of citations: 173 www.nature.com
OA Mohammed, MA Abdel-Reheim, LA Saleh… - Pharmaceuticals, 2023 - mdpi.com
… Our data revealed that the combined therapy of alvespimycin and OLPN significantly decreased the tissue expression of p-SMAD2/3 compared to alvespimycin monotherapy. This effect …
Number of citations: 10 www.mdpi.com
ZY Hu, J Lu, Y Zhao - British journal of pharmacology, 2014 - Wiley Online Library
… Pharmacokinetic models of alvespimycin would help in the understanding of drug … of alvespimycin in mice and evaluate the utility of the model for predicting alvespimycin disposition in …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
S Pacey, RH Wilson, M Walton, MM Eatock… - Clinical cancer …, 2011 - AACR
Purpose: A phase I study to define toxicity and recommend a phase II dose of the HSP90 inhibitor alvespimycin (17-DMAG; 17-dimethylaminoethylamino-17-demethoxygeldanamycin). …
Number of citations: 219 aacrjournals.org
L Gao, G Zhao, JS Fang, TY Yuan, AL Liu… - The FEBS …, 2014 - Wiley Online Library
Based on public gene expression data, we propose a computational approach to optimize gene expression signatures for the use with Connectivity Map ( CM ap) to reposition drugs or …
Number of citations: 31 febs.onlinelibrary.wiley.com
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
MA Smith, CL Morton, DA Phelps, EA Kolb… - Pediatric blood & …, 2008 - Wiley Online Library
… This report describes testing of alvespimycin against the PPTP's in vitro panel and also describes testing of alvespimycin at its maximum tolerated dose using a clinically relevant …
Number of citations: 36 onlinelibrary.wiley.com
Y Hu, D Bobb, J He, DA Hill, JS Dome - Cancer biology & therapy, 2015 - Taylor & Francis
The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic strategies. This study evaluated the effect of the telomerase inhibitor imetelstat in pre-clinical models of …
Number of citations: 27 www.tandfonline.com
J Lancet, MR Baer, I Gojo, M Burton, M Quinn… - Blood, 2006 - Elsevier
Background: Alvespimycin (KOS-1022), an Hsp90 inhibitor and a derivative of geldanamycin, is in phase 1 trials investigating a variety of intravenous and oral schedules. Compared to …
Number of citations: 18 www.sciencedirect.com
K Maddocks, E Hertlein, TL Chen, AJ Wagner… - Leukemia & …, 2016 - Taylor & Francis
Despite recent advances in treatment for patients with chronic lymphocytic leukemia (CLL), the disease remains incurable with approved therapies outside of allogeneic stem cell …
Number of citations: 16 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.